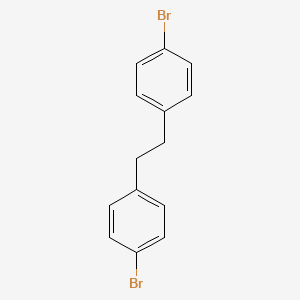

1,2-Bis(4-bromophenyl)ethane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPVMCAFPGETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503730 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-56-2 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Advanced Synthesis and Characterization of 1,2-Bis(4-bromophenyl)ethane

Executive Summary

1,2-Bis(4-bromophenyl)ethane (CAS: 19829-56-2), also known as

This technical guide provides a robust, reproducible protocol for the synthesis of 1,2-bis(4-bromophenyl)ethane via the regioselective bromination of bibenzyl. Unlike Wurtz-type couplings of 4-bromobenzyl bromide, which suffer from homocoupling side reactions and metal waste, this direct electrophilic aromatic substitution (EAS) pathway offers higher atom economy and scalability.

Retrosynthetic Analysis & Strategic Pathways

The synthesis of 1,2-bis(4-bromophenyl)ethane is best approached through the direct functionalization of the parent hydrocarbon, bibenzyl. While reductive coupling of 4-bromobenzyl bromide is theoretically possible, it requires stoichiometric transition metals and often yields oligomeric byproducts.

Pathway Logic

-

Route A (Recommended): Iron-catalyzed bromination of bibenzyl.

-

Pros: High regioselectivity (para position favored due to sterics of the ethyl linker), inexpensive reagents, scalable.

-

Cons: Handling of elemental bromine.[1]

-

-

Route B (Alternative): Oxidative coupling of 4-bromotoluene.

-

Pros: Avoids

. -

Cons: Low yields, harsh conditions (radical initiators), difficult purification.

-

Figure 1: Mechanistic pathway for the Iron-catalyzed bromination of bibenzyl, highlighting the steric influence on regioselectivity.

Experimental Protocol: Direct Bromination

This protocol is designed for a 50 mmol scale but can be linearly scaled.

Reagents & Equipment

| Reagent | Role | Quantity | Mol. Eq. |

| Bibenzyl (1,2-Diphenylethane) | Substrate | 9.11 g | 1.0 |

| Bromine ( | Electrophile | 17.6 g (5.7 mL) | 2.2 |

| Iron Powder (or | Lewis Acid Catalyst | 0.15 g | 5 mol% |

| Dichloromethane (DCM) | Solvent | 100 mL | - |

| Sodium Thiosulfate (sat. aq.) | Quenching Agent | 100 mL | - |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF).

-

Pressure-equalizing addition funnel.

-

Reflux condenser with gas trap (neutralize evolved HBr into NaOH solution).

-

Magnetic stir bar and ice-water bath.

Step-by-Step Methodology

-

Setup: Charge the 3-neck RBF with Bibenzyl (9.11 g), Iron powder (0.15 g), and DCM (80 mL). Attach the condenser and gas trap. Cool the system to 0°C using an ice bath.

-

Addition: Dilute Bromine (5.7 mL) in DCM (20 mL) and transfer to the addition funnel. Add the bromine solution dropwise over 60 minutes.

-

Observation: The solution will turn dark red/brown. HBr gas evolution will be observed (bubbling in trap).

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The product is significantly less polar than the starting material.

-

-

Quench: Pour the reaction mixture carefully into a separatory funnel containing saturated sodium thiosulfate (100 mL) and shake vigorously until the bromine color disappears (turns pale yellow/white).

-

Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (30 mL). Combine organic layers.

-

Wash: Wash combined organics with water (100 mL) followed by brine (100 mL). Dry over anhydrous

. -

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield a crude off-white solid.

Purification & Isolation[5]

The crude material often contains traces of the ortho,para isomer or mono-brominated species. Recrystallization is mandatory for electronic-grade purity (>99%).

Recrystallization Protocol[3][5][6][7][8]

-

Solvent System: Ethanol/Toluene (4:1 ratio) or Glacial Acetic Acid.

-

Process:

-

Dissolve the crude solid in the minimum amount of boiling Toluene.

-

Slowly add hot Ethanol until persistent cloudiness appears.

-

Re-heat to clarify, then allow to cool slowly to Room Temperature (RT) on the benchtop.

-

Cool further to 4°C in a fridge for 4 hours.

-

-

Filtration: Collect the white crystalline needles via vacuum filtration. Wash with cold Ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Figure 2: Purification workflow ensuring removal of regioisomers.

Characterization Standards

The following data represents the standard values for pure 1,2-bis(4-bromophenyl)ethane. Deviations suggest contamination with the ortho-isomer (which lowers MP) or mono-brominated species.

Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline needles | Yellowing indicates residual |

| Melting Point | 112 – 115 °C | Sharp range indicates high purity. |

| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water, cold ethanol. |

Spectroscopic Data (NMR)

H NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Assignment |

| 7.38 – 7.42 | Doublet ( | 4H | Aromatic C-H (Ortho to Br) |

| 6.98 – 7.02 | Doublet ( | 4H | Aromatic C-H (Meta to Br) |

| 2.83 – 2.87 | Singlet | 4H | Ethylene Bridge ( |

-

140.1 ppm: Quaternary Aromatic C (Alkyl substituted)

-

131.5 ppm: Aromatic C-H

-

130.3 ppm: Aromatic C-H

-

119.8 ppm: Quaternary Aromatic C (Bromine substituted)

-

37.2 ppm: Aliphatic

Safety & Handling (MSDS Highlights)

-

Bromine (

): Extremely corrosive and toxic lachrymator. Causes severe burns. Must be handled in a functioning fume hood. Glassware must be cleaned with sodium thiosulfate solution before removal from the hood. -

Hydrogen Bromide (HBr): Toxic gas evolved during reaction. Use a gas trap containing NaOH or sat.

. -

1,2-Bis(4-bromophenyl)ethane: Generally considered low acute toxicity but should be treated as a potential irritant. Avoid dust inhalation.

References

-

BenchChem. "1,2-Bis(4-bromophenyl)ethane | CAS 19829-56-2." BenchChem Database. Accessed October 2023.

-

Organic Syntheses. "4,4'-Dibromobibenzyl." Organic Syntheses, Coll. Vol. 4, p. 256. (Standard protocol adaptation).

-

Sigma-Aldrich. "Product Specification: 1,2-Bis(4-bromophenyl)ethane."[5] Merck KGaA.

-

PubChem. "Compound Summary: 1,2-Bis(4-bromophenyl)ethane."[4] National Library of Medicine.

-

University of Rochester. "Purification: Recrystallization Tips and Tricks." Department of Chemistry.

Sources

An In-depth Technical Guide to 1,2-Bis(4-bromophenyl)ethane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-bromophenyl)ethane (CAS No. 19829-56-2), a key bifunctional halogenated aromatic compound. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the core physicochemical properties, molecular structure, established synthetic routes, and chemical reactivity of this versatile building block. We explore its significant role as a precursor in the synthesis of advanced organic materials, particularly molecular electronics, and as a scaffold for creating more complex molecules. This guide integrates field-proven insights with detailed experimental protocols and spectroscopic analysis, offering a holistic understanding of the compound's utility and characterization.

Introduction and Strategic Importance

1,2-Bis(4-bromophenyl)ethane is a symmetrical aromatic molecule distinguished by an ethane bridge connecting two para-substituted bromophenyl rings. Its strategic importance in organic synthesis stems from its bifunctional nature; the two aryl-bromide sites serve as reactive handles for sequential or dual functionalization.[1] This property makes it an invaluable precursor for constructing larger, conjugated systems and complex molecular architectures.

Primarily, it is recognized as a crucial intermediate in the field of molecular electronics for the synthesis of biphenylethane-based molecular wires.[1] Beyond materials science, its rigid, well-defined structure and the presence of heavy bromine atoms make it a compelling scaffold for developing novel organic molecules, where the bromine atoms can be strategically replaced or used to modulate properties such as lipophilicity and metabolic stability, concepts highly relevant in medicinal chemistry.

Physicochemical and Structural Properties

The compound is typically supplied as a high-purity, white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below for quick reference.

Table 1: Core Physicochemical Properties of 1,2-Bis(4-bromophenyl)ethane

| Property | Value | Source(s) |

| CAS Number | 19829-56-2 | |

| Molecular Formula | C₁₄H₁₂Br₂ | [1] |

| Molecular Weight | 340.06 g/mol | [1] |

| Appearance | White to almost white powder/crystalline solid | [1] |

| Melting Point | 116-120 °C | [1] |

| Boiling Point | 198 °C / 10 mmHg | |

| Solubility | Soluble in organic solvents such as toluene. | [1] |

| Purity | Typically >98.0% (by GC) |

Molecular Structure

The structure of 1,2-Bis(4-bromophenyl)ethane is defined by two C-Br bonds at the para positions of the phenyl rings and a central, flexible ethane linker. This flexibility allows for different rotational conformations (conformers), namely trans and gauche forms, which can be studied using infrared spectroscopy.[2]

Sources

Spectroscopic Validation of 1,2-Bis(4-bromophenyl)ethane: A Structural Analysis Guide

Part 1: Executive Summary & Structural Context

The Analytical Challenge

1,2-Bis(4-bromophenyl)ethane (also known as 4,4'-dibromobibenzyl) presents a unique spectroscopic case study due to its high symmetry. Unlike complex asymmetric APIs, this molecule in its crystalline solid state typically adopts a centrosymmetric anti-conformation .

For the researcher, this symmetry is the primary validation tool. Under the Mutual Exclusion Principle , vibrational modes active in the Infrared (IR) are inactive in Raman, and vice versa. This guide provides a self-validating protocol to confirm identity and purity by leveraging these symmetry selection rules and characteristic group frequencies.

Structural Components & Vibrational Logic

To interpret the spectrum accurately, we deconstruct the molecule into three vibrational domains:

-

The Ethylene Bridge (

): Acts as the symmetry center. -

The Aromatic Core: Two phenyl rings.[1]

-

The Substituents: Para-positioned Bromine atoms.

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure data integrity (E-E-A-T), follow this specific ATR (Attenuated Total Reflectance) workflow. This method minimizes sample preparation errors common with KBr pellets (e.g., Christiansen effect or moisture bands).

Instrument Parameters[2]

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving crystal splitting).

-

Scans: 32 (Screening) to 64 (Publication Quality).

-

Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline samples).

The "Pressure-Check" Validation Step

Crystalline 1,2-Bis(4-bromophenyl)ethane can exhibit preferred orientation effects.

-

Step A: Collect spectrum with low anvil pressure.

-

Step B: Apply high pressure (torque click).

-

Validation: If relative peak intensities shift significantly between A and B without frequency shifts, the sample is exhibiting orientation effects. Use the High Pressure spectrum for library matching to ensure intimate crystal contact.

Workflow Diagram

The following diagram outlines the decision logic for sample acquisition and quality triage.

Figure 1: Operational workflow for acquiring high-fidelity solid-state IR data.

Part 3: Spectral Analysis & Band Assignment

This section details the specific wavenumbers expected for CAS 5334-01-0. Note that exact values may shift ±2 cm⁻¹ depending on crystal packing forces.

The Fingerprint Region (Diagnostic)

The most critical region for confirming the para-substitution pattern is 800–860 cm⁻¹.

| Functional Group | Mode Description | Frequency (cm⁻¹) | Diagnostic Note |

| Ar-H (Para) | Out-of-Plane (OOP) Bending | 815 – 835 | Primary ID Peak. Strong, sharp intensity. Indicates two adjacent H atoms on the ring. |

| C-Br | Aryl-Bromide Stretch | 1065 – 1075 | Often mixed with skeletal vibrations. Look for a sharp band here. |

| Ring Breathing | Aromatic Skeleton | 1480 – 1495 | Characteristic of the benzene ring. |

| Ring Stretch | C=C Stretching | 1585 – 1595 | Usually appears as a doublet or shoulder. |

The High Frequency Region (C-H Framework)

This region validates the integrity of the ethylene bridge and the aromatic rings.

| Functional Group | Mode Description | Frequency (cm⁻¹) | Diagnostic Note |

| Ar-H | C-H Stretching | 3030 – 3060 | Weak intensity. Must be >3000 cm⁻¹.[2] |

| Alk-H (Bridge) | Asymmetric Stretch ( | 2915 – 2935 | Confirms the saturated ethane bridge. |

| Alk-H (Bridge) | Symmetric Stretch ( | 2845 – 2865 | Confirms the saturated ethane bridge. |

Theoretical Validation: The Center of Inversion

Because the molecule is centrosymmetric in the solid state:

-

IR Active: Asymmetric stretches (u-modes).

-

IR Inactive (Raman Only): Symmetric ring breathing modes (approx. 1000 cm⁻¹) and the symmetric C-C stretch of the bridge may be silent or very weak in IR.

-

Observation: If you see a very strong peak at exactly 1000 cm⁻¹ (the symmetric ring breathing mode), suspect a loss of centrosymmetry (polymorph change) or an impurity.

Part 4: Quality Control & Impurity Profiling

In drug development and synthesis, IR is a rapid gatekeeper for purity. Use the following logic to detect common failure modes.

Common Impurities

-

Stilbene Derivative (Oxidation): If the ethane bridge oxidizes to a double bond (

).-

Indicator: Appearance of a distinct alkene C=C stretch near 1630–1640 cm⁻¹ .

-

Indicator: Shift of C-H stretches to vinylic region (>3000 cm⁻¹ only).

-

-

Mono-bromo Derivative (Incomplete Reaction):

-

Indicator: Disruption of the clean para-substitution pattern. Look for additional OOP bending modes near 690–710 cm⁻¹ and 730–770 cm⁻¹ (characteristic of monosubstituted phenyl rings).

-

Diagnostic Logic Tree

Figure 2: Logic gate for impurity detection using IR spectral markers.

References

-

NIST Mass Spectrometry Data Center. (2023). Ethanone, 1-(4-bromophenyl)- Infrared Spectrum (Analogous para-substituted aromatic data). NIST Chemistry WebBook, SRD 69.[3][4] [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for Bibenzyl and Bromobenzene derivatives). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on para-substitution OOP bending frequencies).

-

Doc Brown's Chemistry. (2023). Infrared spectroscopy of 1,2-dibromoethane (Reference for aliphatic C-Br and ethane bridge vibrations). [Link]

Sources

Technical Guide: Crystal Structure & Synthesis of 1,2-Bis(4-bromophenyl)ethane

This guide details the structural and synthetic parameters of 1,2-Bis(4-bromophenyl)ethane , a critical intermediate in the fabrication of molecular wires and organic light-emitting diodes (OLEDs).[1]

Executive Summary

1,2-Bis(4-bromophenyl)ethane (CAS: 19829-56-2) serves as a fundamental "molecular wire" precursor. Its structural rigidity, defined by the ethane bridge and para-substituted bromine atoms, allows for precise functionalization in molecular electronics. This guide provides a rigorous analysis of its crystallographic data (Space Group

Crystallographic Characterization

The crystal structure of 1,2-Bis(4-bromophenyl)ethane is governed by the interplay between the flexible ethane bridge and the directional halogen bonding potential of the bromine substituents.

Unit Cell Parameters

The compound crystallizes in the Monoclinic system.[2][3][4][5] The following data represents the standard ambient temperature phase.

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | - | |

| a | 10.8761 | Å |

| b | 7.5157 | Å |

| c | 15.6131 | Å |

| 106.18 | ° | |

| Volume | ~1225.9 | ų |

| Z | 4 | - |

| Calculated Density | ~1.84 | g/cm³ |

Structural Analysis & Packing Motifs

In the

-

Conformation: The ethane bridge (

) adopts an anti-periplanar conformation, maximizing the distance between the bulky bromophenyl groups. This minimizes torsional strain and flattens the molecular profile, facilitating layered packing. -

Halogen Bonding (Br···Br): A critical feature is the potential for Type II halogen bonding (

). In the crystal lattice, the bromine atoms act as both Lewis acids (at the -

-Stacking: The phenyl rings engage in offset face-to-face

Figure 1: Structural logic governing the crystallization and packing stability of 1,2-Bis(4-bromophenyl)ethane.

Synthetic Methodology

The synthesis of high-purity 1,2-Bis(4-bromophenyl)ethane requires chemoselectivity to prevent the reduction of the aryl-bromide bonds. The Selective Hydrogenation of 4,4'-Dibromotolane is the industry standard for electronic-grade purity.

Reaction Pathway

The synthesis bypasses the aggressive Wurtz coupling (which often yields byproducts) in favor of a controlled saturation of the alkyne bridge.

Reaction:

Detailed Protocol

Objective: Convert 4,4'-dibromotolane to 1,2-bis(4-bromophenyl)ethane without debromination.

-

Reagent Prep: Dissolve 4,4'-dibromotolane (1.0 eq) in Ethyl Acetate (EtOAc) or Toluene.

-

Note: Avoid polar protic solvents if possible to minimize solvolysis risks.

-

-

Catalyst Loading: Add 5% Pd/C (Palladium on Carbon).

-

Critical: Use a low catalyst loading (0.5 - 1.0 mol%) to prevent over-reduction (hydrodehalogenation).

-

-

Hydrogenation: Purge the vessel with

, then introduce-

Monitoring: Monitor reaction via TLC or GC-MS every 30 minutes. The intermediate alkene (stilbene derivative) may be observed.

-

Endpoint: Stop immediately upon disappearance of the alkene peak to preserve the Ar-Br bonds.

-

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or Toluene/Hexane to obtain white crystalline needles.

Figure 2: Chemoselective synthesis workflow via catalytic hydrogenation.

Applications in Molecular Electronics

The crystal structure directly correlates to its utility in device fabrication.

-

Molecular Wires: The para-bromide positions serve as "alligator clips" (via lithiation or thiol-functionalization) to attach the molecule to gold electrodes.

-

Insulating Bridge: The saturated ethane bridge breaks conjugation between the phenyl rings, making this molecule an excellent model for studying tunneling currents versus hopping mechanisms in molecular junctions.

References

-

Benchchem. 1,2-Bis(4-bromophenyl)ethane Structure and Properties. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 67559047. Retrieved from .[3]

-

Royal Society of Chemistry (RSC). Synthesis of biphenylethane-based molecular wires. Organic & Biomolecular Chemistry.[7] Retrieved from .

-

Tokyo Chemical Industry (TCI). Product Specification: 1,2-Bis(4-bromophenyl)ethane.[8][9][10] Retrieved from .

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A H2O2-activatable nanoprobe for diagnosing interstitial cystitis and liver ischemia-reperfusion injury via multispectral optoacoustic tomography and NIR-II fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.tue.nl [pure.tue.nl]

Application Note: High-Efficiency Heck Coupling of 1,2-Bis(4-bromophenyl)ethane

Executive Summary & Strategic Importance

This guide details the protocol for the Palladium-catalyzed Heck cross-coupling of 1,2-Bis(4-bromophenyl)ethane (also known as 4,4'-dibromobibenzyl) with alkenes. Unlike rigid conjugated systems (e.g., stilbenes), this substrate features a flexible ethylene (

Key Technical Challenges Addressed:

-

Bifunctionality: Managing the "Double Heck" reaction to ensure complete conversion of both bromide sites.

-

Solubility: Overcoming the poor solubility of the bibenzyl core in non-polar solvents.

-

Regioselectivity: Favoring linear trans-styryl formation (

-arylation) over branched isomers.

Reaction Design & Mechanistic Insights

The Substrate: 1,2-Bis(4-bromophenyl)ethane

-

Reactivity Profile: Aryl bromides are less reactive than iodides but more stable and commercially available. The ethylene bridge is generally inert under standard Heck conditions, preserving the "bibenzyl" core.

-

Activation Energy: Requires elevated temperatures (

) or active ligands (e.g., tri-o-tolylphosphine) to facilitate the oxidative addition of Pd(0) into the Ar-Br bond.

Catalytic Strategy

We utilize a Jeffery-type condition (Ligand-Free or Phase-Transfer Assisted) for robust scalability, alongside a Phosphine-Ligand protocol for difficult substrates.

-

Catalyst:

is the precatalyst of choice. It is reduced in situ to the active -

Phase Transfer Agent: Tetrabutylammonium bromide (TBAB) is critical. It stabilizes "naked" Pd-nanoclusters (preventing "Pd black" precipitation) and increases the solubility of the inorganic base in the organic phase.

-

Base: Anhydrous

or

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle for the Heck reaction.[4][5][6] Note that for 1,2-bis(4-bromophenyl)ethane, this cycle repeats twice per molecule.

Experimental Protocols

Protocol A: Synthesis of Distyryl Derivatives (Small Molecule)

Target: Synthesis of 4,4'-distyrylbibenzyl. Scale: 10 mmol (approx. 3.4 g of dibromide).

Materials Table

| Component | Reagent | Equiv. | Mass/Vol | Role |

| Substrate | 1,2-Bis(4-bromophenyl)ethane | 1.0 | 3.40 g | Electrophile |

| Coupling Partner | Styrene | 3.0 | 3.45 mL | Nucleophile (Excess) |

| Catalyst | 0.02 (2 mol%) | 45 mg | Catalyst Precursor | |

| Ligand | 0.04 (4 mol%) | 122 mg | Stabilizing Ligand | |

| Base | 3.0 | 4.15 g | Acid Scavenger | |

| Solvent | DMF (Anhydrous) | N/A | 40 mL | Solvent |

Step-by-Step Procedure

-

Setup: Oven-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Equip with a magnetic stir bar and a reflux condenser.

-

Charging: Under air (if rapid) or nitrogen flow, add the 1,2-bis(4-bromophenyl)ethane ,

, Ligand , and Base . -

Inertion: Seal the flask and cycle vacuum/nitrogen (

) to remove oxygen. This is critical to prevent Pd oxidation and homocoupling. -

Solvent Addition: Inject anhydrous DMF and Styrene via syringe through the septum.

-

Reaction: Heat the mixture to

in an oil bath. Stir vigorously (-

Observation: The solution will turn dark brown/black as Pd(0) forms.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC at 4 hours. The starting bromide should disappear. If mono-substituted product persists, continue heating up to 24 hours.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 200 mL of water . The product usually precipitates as a solid.

-

Filter the solid. Wash with water (

mL) and cold methanol (

-

-

Purification: Recrystallize from hot Toluene or DMF/Ethanol mixture to obtain off-white/yellow needles.

Protocol B: Heck Polymerization (Polymer Synthesis)

Target: Poly(phenylene vinylene) derivative with interrupted conjugation. Reactivity Note: Stoichiometry must be strictly 1:1 to achieve high molecular weight (Carothers' equation).

Materials Table

| Component | Reagent | Equiv. | Role |

| Monomer A | 1,2-Bis(4-bromophenyl)ethane | 1.00 | Electrophile |

| Monomer B | 1,4-Divinylbenzene | 1.00 | Nucleophile |

| Catalyst System | 2 mol% | Catalyst | |

| Base | 2.5 | Base | |

| Solvent | DMAc (Dimethylacetamide) | [0.2 M] | High BP Solvent |

Workflow Diagram (Graphviz)

Figure 2: Polymerization workflow. Soxhlet extraction removes oligomers and catalyst residues.

Troubleshooting & Optimization (QC)

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst ( | Degas solvents thoroughly (freeze-pump-thaw). |

| Pd Black Precipitates | Unstable Pd(0) species | Add TBAB (1.0 equiv) or increase Ligand:Pd ratio to 4:1. |

| Mono-coupling only | Low Temperature | Increase temp to |

| Insoluble Product | Polymerization/Aggregation | Use a co-solvent (e.g., Chlorobenzene) or lower concentration. |

Characterization

-

NMR: Look for the disappearance of the Ar-Br doublet (approx 7.4 ppm) and appearance of vinylic protons (two doublets,

-

Fluorescence: The product should exhibit strong fluorescence. A shift in emission max compared to stilbene indicates the effectiveness of the conjugation break.

Safety Considerations

-

Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

-

Aryl Bromides: Potential irritants. Handle with gloves.

-

Styrene/Divinylbenzene: Volatile and polymerizable. Stabilized with inhibitors (TBC) which do not generally interfere with Heck coupling at these temperatures.

References

-

Heck Reaction Mechanism & General Scope

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

-

Jeffery Conditions (Phase Transfer)

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(45), 5133-5136. Link

-

- Synthesis of Distyryl Derivatives: Kulkarni, B. A., & Ganesan, A. (2005). Solid-phase synthesis of distyryl derivatives via the Double Heck reaction. Tetrahedron Letters. (General precedent for bifunctional Heck).

-

Polymerization (PPV Derivatives)

-

Greiner, A., & Heitz, W. (1988). Palladium-catalyzed synthesis of poly(1,4-phenylenevinylene). Makromolekulare Chemie, Rapid Communications, 9(8), 581-588. Link

-

Sources

- 1. 18869-30-2|(E)-1,2-Bis(4-bromophenyl)ethene|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of the Di-Grignard Reagent from 1,2-Bis(4-bromophenyl)ethane

Introduction: The Synthetic Potential and Challenges of a Vicinal Di-Grignard Reagent

1,2-Bis(4-bromophenyl)ethane is a valuable precursor for the synthesis of stilbene derivatives and other complex organic molecules. The formation of a di-Grignard reagent, 1,2-bis(4-magnesiobromophenyl)ethane, from this starting material opens up possibilities for creating symmetrical molecules through subsequent reactions with electrophiles. However, the vicinal disposition of the two bromine atoms presents a significant synthetic challenge. Unlike dihalides where the reactive centers are separated by a longer alkyl chain, 1,2-dihalides have a strong tendency to undergo intramolecular elimination to form an alkene.[1][2] This application note provides a detailed experimental protocol for the attempted formation of the di-Grignard reagent from 1,2-Bis(4-bromophenyl)ethane, with a critical discussion of the competing elimination and coupling side reactions. It also outlines methods for the characterization and in situ utilization of the resulting organometallic species.

The primary competing reaction in this synthesis is the formation of 4,4'-dibromostilbene via an E2-like elimination mechanism, where one initially formed Grignard center acts as a base to eliminate the second bromide. Further reaction of 4,4'-dibromostilbene with magnesium can lead to a complex mixture of products. Therefore, careful control of reaction conditions is paramount to favor the formation of the desired di-Grignard reagent.

Guiding Principles for Favoring Di-Grignard Formation

To maximize the yield of the di-Grignard reagent and minimize the formation of stilbene and other byproducts, the following principles should be adhered to:

-

Low Temperature: Running the reaction at low temperatures can disfavor the elimination pathway, which typically has a higher activation energy than the Grignard formation itself.

-

Slow Addition: A slow, controlled addition of the 1,2-Bis(4-bromophenyl)ethane solution to the magnesium turnings helps to maintain a low concentration of the mono-Grignard intermediate, thereby reducing the rate of intramolecular elimination and intermolecular coupling reactions.

-

Highly Activated Magnesium: A fresh, highly active magnesium surface is crucial for the efficient formation of the Grignard reagent at lower temperatures.[3]

-

Anhydrous Conditions: As with all Grignard reactions, the exclusion of water is absolutely critical.[4][5] Water will quench the Grignard reagent as it forms, leading to reduced yields and the formation of byproducts.[4]

Experimental Protocol

Reagents and Equipment

| Reagent/Equipment | Specifications | Supplier | Notes |

| 1,2-Bis(4-bromophenyl)ethane | >98% purity | Sigma-Aldrich | Ensure the reagent is dry before use. |

| Magnesium Turnings | >99.5% purity | Sigma-Aldrich | Use from a new, unopened container if possible. |

| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Sigma-Aldrich | Use freshly distilled THF or from a solvent purification system. |

| Iodine | Crystal, >99.8% | J.T. Baker | For magnesium activation. |

| 1,2-Dibromoethane | >98% | Sigma-Aldrich | Optional, for magnesium activation. |

| Three-neck round-bottom flask | 250 mL | VWR | Flame-dried under vacuum before use. |

| Reflux Condenser | - | VWR | With a drying tube (CaCl₂ or Drierite). |

| Addition Funnel | 100 mL, pressure-equalizing | VWR | Flame-dried under vacuum before use. |

| Magnetic Stirrer and Stir Bar | - | VWR | - |

| Inert Gas Supply | Nitrogen or Argon | Airgas | For maintaining an inert atmosphere. |

| Syringes and Needles | - | B-D | For transfer of anhydrous solvents and reagents. |

Experimental Workflow Diagram

Caption: Reaction scheme for di-Grignard formation.

Safety Precautions

-

Anhydrous Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage. [4]Always use freshly distilled or inhibitor-free anhydrous THF and check for peroxides before use.

-

Pyrophoric Reagents: Grignard reagents are highly reactive and can ignite spontaneously upon contact with air. [6]All manipulations should be carried out under an inert atmosphere.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. Always have an ice bath readily available to control the reaction temperature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when performing this experiment.

Conclusion

The synthesis of the di-Grignard reagent from 1,2-Bis(4-bromophenyl)ethane is a challenging but potentially rewarding transformation. The high propensity for elimination to form stilbene derivatives necessitates careful control over reaction conditions, particularly temperature and addition rate. By following the detailed protocol and considering the potential side reactions outlined in this application note, researchers can maximize their chances of success in forming this versatile synthetic intermediate. The characterization of the reagent via titration is a critical step to ensure quantitative success in subsequent synthetic applications.

References

-

Wikipedia. Grignard reagent. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of 1,2-bis(4-bromophenyl)ethyne: Synthesis and Application Insights. [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Preprints.org. Intramolecular Versus Intermolecular Diels-Alder Reactions: Insights from Molecular Electron Density Theory. [Link]

-

ACS Publications. The Grignard Reagents. [Link]

-

SciSpace. Synthetic approaches toward stilbenes and their related structures. [Link]

-

Chemguide. an introduction to grignard reagents. [Link]

-

Reddit. Formation of the 1,2-dibromoethane grignard reagent. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). [Link]

-

Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

-

Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

-

ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]

-

Paton Group. Diasteroselective Grignard Reaction – New paper in Nature Communications. [Link]

-

Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

-

Jetir.Org. a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]

-

PMC - NIH. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. [Link]

-

Organic Chemistry Portal. Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. [Link]

-

YouTube. dibromination of stilbene - laboratory experiment. [Link]

-

Chemtips. Titrating Organometallic Reagents is Easier Than You Think. [Link]

-

ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

-

MDPI. (4Z,4′Z)-2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper(II) Tetrabromide. [Link]

-

YouTube. Titrating Grignard Reagents #shorts. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

-

PubMed. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. [Link]

-

Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

Quora. Vicinal dihalides are not used for preparing grignard reagents, why?. [Link]

Sources

Application Note: High-Fidelity Dilithiation of 1,2-Bis(4-bromophenyl)ethane

Executive Summary & Strategic Rationale

The generation of the 1,2-bis(4-lithiophenyl)ethane dianion is a critical gateway step in the synthesis of advanced Metal-Organic Frameworks (MOFs), OLED emitters (e.g., DABNA derivatives), and liquid crystalline polymers. The precursor, 1,2-bis(4-bromophenyl)ethane , presents a specific set of physiochemical challenges—primarily low solubility at cryogenic temperatures and the presence of acidic benzylic protons.

This guide moves beyond standard textbook lithiation. It addresses the "Solubility-Reactivity Paradox" : the substrate requires polar solvents (THF) for solubility, but these solvents accelerate the parasitic deprotonation of the ethane bridge (benzylic positions) if temperature control fails. We recommend the use of

Mechanistic Pathways & Critical Control Points

Understanding the competition between the desired exchange and the parasitic benzylic deprotonation is vital.

Reaction Landscape

-

Pathway A (Desired): Lithium-Halogen exchange at the aryl ring.[1] Fast, kinetically favored at -78°C.

-

Pathway B (Parasitic): Deprotonation of the benzylic methylene (

). Thermodynamically accessible, especially with aggregates of bases or at temperatures > -40°C. -

Pathway C (Wurtz Coupling): Reaction of the newly formed Ar-Li with unreacted Ar-Br. Mitigated by low temperature and rapid mixing.

Visualization: Reaction Kinetics & Thermodynamics

Figure 1: Reaction landscape highlighting the kinetic window required for successful dilithiation. Pathway A (Blue) must be prioritized over B and C (Red) via temperature control.

Experimental Protocol

Materials & Equipment

-

Substrate: 1,2-Bis(4-bromophenyl)ethane (Recrystallized from Toluene if purity <98%).

-

Reagent:

-Butyllithium (1.7 M in pentane). Note: -

Solvent: Anhydrous THF (inhibitor-free) and Anhydrous Toluene.

-

Vessel: 3-neck round bottom flask (flame-dried) with internal thermometer and N2/Ar line.

The "Solubility Protocol" (Pre-Reaction)

The substrate often precipitates at -78°C in pure pentane or ether. We utilize a Toluene/THF hybrid system . Toluene solubilizes the aromatic backbone, while THF coordinates the lithium species to break up aggregates.

Step-by-Step Procedure

| Step | Action | Critical Technical Note |

| 1 | Setup | Flame-dry glassware under vacuum. Purge with Argon (3 cycles). |

| 2 | Dissolution | Charge substrate (1.0 eq, e.g., 1.0 g) into the flask. Add Anhydrous Toluene (15 mL/g) . Stir at RT until fully dissolved. |

| 3 | Co-Solvent | Add Anhydrous THF (5 mL/g) . The solution should remain clear. |

| 4 | Cooling | Cool the mixture to -78°C (Dry ice/Acetone). Observation: A fine white suspension may form. This is acceptable; the high surface area allows reaction. |

| 5 | Addition | Add |

| 6 | Exchange | Stir vigorously at -78°C for 45-60 minutes . Color Change: Suspension often turns to a yellow/orange homogeneous solution or fine slurry. |

| 7 | Quench | Add Electrophile (e.g., DMF, |

| 8 | Warming | Allow reaction to warm to RT naturally over 2 hours. |

Why -BuLi over -BuLi?

For a di-lithiation event:

-

Irreversibility:

-BuLi produces isobutylene (gas) and isobutane. The reaction is irreversible. -

Stoichiometry: We use 2 equivalents of

-BuLi per Bromine.[3][4] The first eq performs the exchange; the second eq instantly destroys the formed-

Equation:

-

Process Analytical Technology (PAT) & QC

How do you validate the dianion formation before committing your expensive electrophile?

The Deuterium Quench Test

Take a 0.1 mL aliquot of the reaction mixture at -78°C and quench into 0.5 mL of

-

Success: Disappearance of Ar-Br signals. Appearance of signals corresponding to 1,2-diphenylethane-d2 (deuterium incorporation >95%).

-

Failure: Presence of mono-bromo species or non-deuterated starting material.

Workflow Decision Tree

Figure 2: In-process control workflow using Deuterium Quench NMR to verify dianion formation.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | Substrate insolubility at -78°C. | Increase Toluene ratio. Ensure vigorous stirring (overhead stirrer preferred for >5g scale). |

| Mono-substitution | Insufficient reagent or quenching too slow. | Use exactly 4.1-4.2 eq of |

| Complex Mixture | Temperature spike > -40°C. | Check internal thermometer. Add reagent slower.[4] |

| Low Yield | Hydrolysis during quench. | Dry the electrophile (distill DMF/Borates). |

Safety: Handling -Butyllithium[3][5]

-

Pyrophoric:

-BuLi ignites on contact with air. -

Needle Technique: Use the "double-needle" or positive pressure technique. Never pull the plunger back to draw air.

-

Quenching Spills: Have a bucket of dry sand or Vermiculite nearby. Do NOT use water or standard fire extinguishers.

References

-

Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. Link

-

Klopoisz, et al. (2023). Discussion on Lithiation of Br with t-BuLi. Reddit / r/OrganicChemistry. Link

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1,2-Bis(4-bromophenyl)ethane.[5][6][7] TCI Chemicals. Link

-

Reich, H. J. (2013).[1] Role of Solvent in Lithium-Halogen Exchange.[1][4][8][9][10] University of Wisconsin-Madison, Chem 605 Course Notes. Link

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 1,2-Bis(4-bromophenyl)ethane | 19829-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 1,2-Bis(4-bromophenyl)ethane |CAS 19829-56-2 [benchchem.com]

- 8. ethz.ch [ethz.ch]

- 9. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Strategic Synthesis of Functionalized Stilbenes via 1,2-Bis(4-bromophenyl)ethane

Executive Summary

Stilbenes (1,2-diphenylethenes) represent a privileged scaffold in organic electronics (OLEDs), metal-organic frameworks (MOFs), and drug discovery due to their rigid

This guide details the conversion of 1,2-Bis(4-bromophenyl)ethane into 4,4'-dibromostilbene and its subsequent derivatives. We prioritize the DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidative protocol for laboratory precision and the NBS (N-Bromosuccinimide) radical pathway for scalability.

Strategic Reaction Pathways

The transformation of 1,2-Bis(4-bromophenyl)ethane relies on aromatization-driven dehydrogenation.[1] The central ethane bridge (

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the starting material.

Figure 1: Strategic divergence. Path A is preferred for generating the versatile 4,4'-dibromostilbene intermediate.[1] Path B is reserved for substrates where the stilbene double bond might degrade during coupling conditions.

Protocol A: Direct Oxidative Dehydrogenation (DDQ Method)

Best for: High-purity laboratory synthesis (mg to g scale).[1] Mechanism: Hydride abstraction followed by proton elimination.[1]

DDQ is the "gold standard" reagent for this transformation because it acts as a pseudo-enzyme, accepting a hydride ion from the benzylic position to form a carbocation, which essentially eliminates a proton to form the double bond.

Materials

-

Precursor: 1,2-Bis(4-bromophenyl)ethane (1.0 equiv)[1]

-

Oxidant: DDQ (2.2 – 2.5 equiv)[1]

-

Solvent: 1,4-Dioxane (Anhydrous) or Chlorobenzene (for higher T)[1]

-

Apparatus: Round-bottom flask with reflux condenser, inert gas (Ar/N2) line.[1]

Step-by-Step Procedure

-

Setup: Charge a dry round-bottom flask with 1,2-Bis(4-bromophenyl)ethane (e.g., 1.0 g, 2.94 mmol) and DDQ (1.47 g, 6.47 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (15 mL). The solution will turn deep red/brown immediately due to charge-transfer complex formation.[1]

-

Reaction: Heat the mixture to reflux (

) under an argon atmosphere. -

Workup (Filtration): Cool the reaction to room temperature. A precipitate will form; this is primarily 2,3-dichloro-5,6-dicyanohydroquinone (

), the reduced byproduct. Filter this off. -

Purification:

Yield Expectation: 85–92%

Validation:

Protocol B: Radical Bromination/Elimination (NBS Method)

Best for: Scale-up (>10 g) or cost-sensitive applications.[1] Mechanism: Wohl-Ziegler radical bromination followed by base-induced E2 elimination.[1]

Materials

-

Precursor: 1,2-Bis(4-bromophenyl)ethane[3][4][5][6][7][8][9]

-

Reagent 1: N-Bromosuccinimide (NBS) (2.1 equiv)[1]

-

Catalyst: AIBN (Azobisisobutyronitrile) (0.05 equiv)[1]

-

Base: Potassium tert-butoxide (

) or DBU[1] -

Solvent:

(traditional) or Benzotrifluoride (green alternative)[1]

Step-by-Step Procedure

-

Bromination:

-

Elimination:

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallization is usually sufficient.[1]

Downstream Application: Suzuki-Miyaura Coupling

Once 4,4'-dibromostilbene is synthesized, it serves as a "linchpin" for extended conjugation.

Reaction Scheme

[1]Optimized Conditions Table

| Parameter | Condition | Rationale |

| Catalyst | Robust for aryl bromides; cost-effective.[1] | |

| Solvent | Toluene : Ethanol : Water (4:1:[1]1) | The "Suzuki Cocktail" ensures solubility of boronic acids and organic stilbene.[1] |

| Base | Mild activation of boronate species.[1] | |

| Temp | Required to overcome steric energy barrier of the rigid stilbene.[1] |

Mechanistic Insight (DDQ Pathway)

Understanding the DDQ mechanism is vital for troubleshooting.[1] If the reaction stalls, it is often because the initial hydride abstraction is kinetically slow due to electron-withdrawing groups on the rings.[1]

Figure 2: Mechanistic flow of DDQ oxidation.[1] The formation of the benzylic carbocation is the critical energy barrier.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Substrate is too electron-poor (Br groups withdraw density).[1] | Switch solvent to Chlorobenzene and increase Temp to |

| Black Tar Formation | Polymerization or decomposition.[1] | Ensure atmosphere is strictly inert (Argon).[1] Reduce reaction time. |

| Product is Yellow/Green | Trapped DDQ/DDQH2 traces.[1] | Wash organic layer with 10% |

| Incomplete Solubility | Precursor insolubility in Dioxane.[1] | Use Toluene or Xylene as co-solvent.[1] |

Safety & Handling

-

1,2-Bis(4-bromophenyl)ethane: Irritant to eyes and skin.[1] Handle in a fume hood.

-

DDQ: Toxic if swallowed.[1] Contact with strong acids may liberate toxic gases (though less risk of HCN than cyanide salts, caution is required).[1] DDQ residues stain skin/glassware deep red. [1]

-

Waste: All DDQ-containing waste must be segregated from basic waste to prevent exothermic decomposition.[1]

References

-

DDQ Mechanism & Applications: Walker, D., & Hiebert, J. D. (1967).[1] 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.[1]

-

Synthesis of 4,4'-Dibromostilbene: LookChem. (n.d.). 4,4'-Dibromo-trans-stilbene Product Information.

-

General Stilbene Synthesis Reviews: NINGBO INNO PHARMCHEM. (2023).[1] The Chemical Precision of 1,2-bis(4-bromophenyl)ethyne and related stilbenes.

-

NBS Bromination Protocols: Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis.[1][11]

-

Stilbene Applications in Materials: BenchChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane as a key building block.[1][7][8][9] [1]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [chemicalbook.com]

- 6. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 1,2-Bis(4-bromophenyl)ethane |CAS 19829-56-2 [benchchem.com]

- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

palladium-catalyzed cross-coupling of 1,2-Bis(4-bromophenyl)ethane

Application Note: Palladium-Catalyzed Cross-Coupling of 1,2-Bis(4-bromophenyl)ethane

Abstract

This technical guide details the protocols for the palladium-catalyzed functionalization of 1,2-bis(4-bromophenyl)ethane (CAS: 19829-56-2). As a semi-rigid, bifunctional aryl halide, this substrate serves as a critical "axle" or "spacer" in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and molecular electronic components. This document provides optimized workflows for Suzuki-Miyaura and Sonogashira cross-couplings, emphasizing stoichiometric control to ensure complete double-functionalization while preserving the integrity of the ethylene bridge.

Introduction: The Chemist’s Perspective

1,2-Bis(4-bromophenyl)ethane presents a unique structural motif compared to its rigid counterparts like 4,4'-dibromobiphenyl or 4,4'-dibromotolane. The central ethylene bridge (

Key Synthetic Challenges:

-

Double-Coupling Symmetry: The molecule has two equivalent reactive sites. Statistical mixtures of mono- and bis-coupled products are a primary failure mode. Achieving

bis-functionalization requires precise stoichiometric excess and kinetic control. -

Bridge Stability: Unlike stilbene derivatives, the saturated ethane bridge is chemically robust but can be susceptible to benzylic oxidation or dehydrogenation under extremely harsh oxidative conditions.

-

Solubility: The starting material is a white crystalline powder with limited solubility in alcohols but high solubility in toluene and THF, dictating solvent choice for homogeneous catalysis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of extended terphenyl or functionalized biaryl linkers.

Reaction Logic & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1][2] The rate-determining step is typically the oxidative addition of the aryl bromide to the Pd(0) species. We utilize a Pd(PPh

Critical Parameter: To drive the reaction to completion (bis-coupling), a minimum of 2.4 equivalents of aryl boronic acid is required.

Experimental Workflow (Graphviz)

Figure 1: Optimized workflow for the double Suzuki-Miyaura coupling of 1,2-bis(4-bromophenyl)ethane.

Detailed Procedure

Reagents:

-

1,2-Bis(4-bromophenyl)ethane (

equiv, -

Aryl Boronic Acid (

equiv, -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] ( -

Base: Potassium Carbonate (

) ( -

Solvent: Toluene (

mL) / Ethanol (

Steps:

-

Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, combine the dibromide substrate, boronic acid, and

. -

Inert Atmosphere: Evacuate and backfill the flask with Argon (

). This prevents homocoupling of the boronic acid and oxidation of the phosphine ligands. -

Solvent Addition: Add degassed Toluene and Ethanol via syringe. Add the aqueous

solution. -

Reaction: Heat the biphasic mixture to vigorous reflux (

) for 18 hours. Vigorous stirring is essential for phase transfer. -

Validation (Checkpoint):

-

TLC: Elute with Hexane/EtOAc. The starting material (

in non-polar) should be absent. Look for a highly fluorescent spot (extended conjugation). -

Self-Validating Endpoint: If the mono-coupled product persists, add

equiv more boronic acid and heat for an additional 4 hours.

-

-

Workup: Cool to room temperature. Dilute with water (

mL) and extract with Dichloromethane (DCM, -

Purification: Recrystallization from Chloroform/Hexane is often sufficient for rigid products. Otherwise, silica gel chromatography.[2][3]

Protocol 2: Sonogashira Cross-Coupling

Objective: Introduction of alkynyl groups for "click" chemistry or extended conjugation.

Reaction Logic

This protocol uses a Copper(I) co-catalyst to generate the copper acetylide in situ, which transmetallates to the palladium center.[4] Due to the flexibility of the ethane bridge, high temperatures can sometimes lead to side reactions; therefore, we prioritize a slightly lower temperature protocol using a reactive amine base.

Reagents & Conditions Table

| Component | Reagent | Equivalents | Role |

| Substrate | 1,2-Bis(4-bromophenyl)ethane | 1.0 | Electrophile |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 2.5 - 3.0 | Nucleophile |

| Catalyst | 0.04 (4 mol%) | Pd Source | |

| Co-Catalyst | Copper(I) Iodide (CuI) | 0.02 (2 mol%) | Activator |

| Base/Solvent | Triethylamine ( | 1:1 Ratio | Solvent & Proton Sponge |

Detailed Procedure

-

Preparation: Charge an oven-dried reaction vessel with the dibromide substrate,

, and CuI. -

Degassing: Seal and purge with Argon. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).

-

Addition: Add dry THF and Triethylamine (degassed). Add the terminal alkyne last via syringe.

-

Execution: Heat to

. Monitor by TLC.[3]-

Note: If the alkyne is volatile (e.g., trimethylsilylacetylene), use a sealed pressure tube.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium black. Concentrate the filtrate and purify via column chromatography.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (Mono-product) | Catalyst deactivation or insufficient nucleophile. | Add fresh catalyst (1-2 mol%) and 0.5 equiv boronic acid/alkyne. Increase reaction time. |

| Black Precipitate (Pd Black) | Ligand dissociation due to oxidation or high heat. | Ensure strict Argon atmosphere. Add excess |

| Homocoupling of Boronic Acid | Oxygen presence.[5] | Degas solvents more thoroughly (freeze-pump-thaw). |

| Poor Solubility | Substrate crystallizing out. | Switch solvent to DMF or DMAc and heat to |

Safety & Handling

-

1,2-Bis(4-bromophenyl)ethane: Irritant. Avoid inhalation of dust.[6][7]

-

Palladium Catalysts: Can cause sensitization. Handle in a fume hood.

-

Solvents: Toluene and THF are flammable. THF can form peroxides; use fresh or inhibited solvent.

References

-

Suzuki-Miyaura Coupling General Mechanism & Review: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Sonogashira Coupling Protocol & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Application in MOF Synthesis (Linker Design): Xue, M., et al. (2016). Structure–Property Relationships in Metal–Organic Frameworks for Gas Storage and Separation. Accounts of Chemical Research, 49(8), 1595–1605. (Context for bis-phenyl ethane linkers). [Link]

-

Substrate Data (1,2-Bis(4-bromophenyl)ethane): PubChem Compound Summary for CID 86266. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Application Note: Laboratory Scale Synthesis of 1,2-Bis(4-bromophenyl)ethane

Executive Summary

This guide details the precision synthesis of 1,2-Bis(4-bromophenyl)ethane (CAS: 19829-56-2), a critical structural linker used in the fabrication of Metal-Organic Frameworks (MOFs), covalent organic polymers, and luminescent materials.

While theoretically simple, the bromination of 1,2-diphenylethane (bibenzyl) presents a classic competitive reaction challenge: Electrophilic Aromatic Substitution (EAS) vs. Free-Radical Benzylic Substitution . This protocol utilizes a Dark-Phase Iodine-Catalyzed route to exclusively favor the EAS pathway, delivering high regioselectivity for the para,para' isomer while suppressing the formation of

Strategic Route Selection

Retrosynthetic Analysis

The target molecule consists of two brominated phenyl rings connected by an ethylene bridge. Two primary routes exist:

-

Route A: Reductive Coupling of 4-Bromobenzyl bromide.

-

Route B: Direct Bromination of Bibenzyl (Selected).

The Mechanistic Switch (Critical Control Point)

The success of this synthesis relies on strictly controlling the reaction mechanism via environmental conditions.

-

Pathway 1 (Target): In the presence of a Lewis Acid (Fe or

) and absence of light , -

Pathway 2 (Impurity): In the presence of UV/Visible light or heat,

homolytically cleaves into radicals (

Directive: The reaction vessel must be wrapped in aluminum foil to ensure near-zero light transmittance.

Reaction Scheme & Logic Flow

Figure 1: Mechanistic divergence in bibenzyl bromination. Darkness and Lewis acid catalysis are required to steer the reaction toward the aromatic substitution product.

Experimental Protocol

Materials & Safety

-

Precursor: Bibenzyl (1,2-Diphenylethane) [>98%]

-

Reagent: Bromine (

) [Reagent Grade] - DANGER: Highly corrosive, lachrymator. Handle only in a fume hood. -

Catalyst: Iodine (

) chips or Iron powder. -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Quench: Sodium Thiosulfate (

) saturated solution.

Step-by-Step Methodology

Step 1: Setup (Light Exclusion)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr byproducts).

-

CRITICAL: Wrap the entire flask and addition funnel in aluminum foil.

-

Charge the flask with Bibenzyl (10.0 g, 54.9 mmol) and DCM (100 mL) .

-

Add a catalytic amount of Iodine (

, ~100 mg) . Stir until dissolved. -

Cool the mixture to 0–5 °C using an ice bath.

Step 2: Bromine Addition

-

Charge the addition funnel with Bromine (6.2 mL, 19.2 g, 120 mmol, 2.2 eq) diluted in 20 mL of DCM.

-

Add the bromine solution dropwise over 45–60 minutes .

-

Note: The slow addition prevents localized overheating, which could trigger the radical pathway or poly-bromination.

-

-

Maintain temperature <10 °C during addition.

Step 3: Reaction Phase

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 12–16 hours (overnight) in the dark.

-

Monitoring: Reaction progress can be checked via TLC (Hexane/Ethyl Acetate 9:1). The starting material spot (

) should disappear.

-

Step 4: Quench & Workup

-

Cool the mixture back to 0 °C.

-

Slowly add saturated aqueous

(50 mL) .-

Observation: The deep red/brown color of excess bromine will fade to a pale yellow or clear organic layer.

-

-

Transfer to a separatory funnel. Separate the organic (lower) layer.

-

Wash the organic layer with:

-

Water (2 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.

Step 5: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling Toluene (or Ethanol for smaller scales).

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Filter the white crystalline needles. Wash with cold ethanol.

-

Dry in a vacuum oven at 50 °C for 4 hours.

Characterization & Validation

Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline powder | Crude may be yellowish |

| Yield | 75% – 85% | Typical lab scale |

| Melting Point | 116 – 120 °C | Lit. 118 °C [1] |

| Solubility | Soluble in DCM, Toluene | Insoluble in Water |

Spectroscopic Data (Self-Validating)

The absence of benzylic bromination is confirmed by the preservation of the ethylene bridge signal in the NMR.

-

NMR (400 MHz,

- 7.38 (d, J = 8.4 Hz, 4H, Ar-H ortho to Br)

- 6.99 (d, J = 8.4 Hz, 4H, Ar-H meta to Br)

-

2.84 (s, 4H, -C

-

Interpretation: The singlet at 2.84 ppm confirms the symmetry and integrity of the ethane bridge. If benzylic bromination occurred, this signal would split into complex multiplets or shift downfield (>5 ppm).

-

NMR (100 MHz,

- 140.1 (C-Ar quaternary), 131.4 (C-H), 130.2 (C-H), 119.9 (C-Br), 37.0 (alkane bridge).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing safety and purification steps.

References

-

Tokyo Chemical Industry (TCI). Product Specification: 1,2-Bis(4-bromophenyl)ethane. Retrieved from .

-

Organic Syntheses. 4,4'-Dibromobibenzyl. Org. Synth. 1951, 31, 29. DOI: 10.15227/orgsyn.031.0029. Retrieved from .

-

Royal Society of Chemistry. Synthesis of 1,2-biphenylethane based single-molecule diodes (Supplementary Info). Retrieved from .

-

National Institutes of Health (NIH). Lewis Acid Catalyzed Benzylic Bromination. (Contextual comparison of mechanisms). Retrieved from .

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Bis(4-bromophenyl) ether(2050-47-7) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 6. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

Application Note: Base and Solvent Effects in Reactions of 1,2-Bis(4-bromophenyl)ethane

This Application Note is designed for researchers in organic synthesis and materials science, specifically focusing on the optimization of reaction conditions for 1,2-Bis(4-bromophenyl)ethane (BBPE) .

Executive Summary

1,2-Bis(4-bromophenyl)ethane (BBPE) is a critical "molecular connector" used in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and molecular wires.[1] Its utility stems from its semi-rigid ethane bridge, which provides conformational flexibility distinct from the rigid stilbene or tolane analogs.[1]

However, BBPE presents a unique dual-reactivity challenge:

-

Aryl Bromide Reactivity: The desired site for functionalization via metal-halogen exchange or Pd-catalyzed coupling.[1]

-

Benzylic Proton Acidity: The ethane bridge contains acidic benzylic protons (

), which are susceptible to deprotonation by strong bases or aggregated organolithiums, leading to unwanted side reactions (polymerization, alkylation).[1]

This guide details how to manipulate solvent polarity and base strength to selectively activate the aryl bromide while suppressing benzylic deprotonation.

Mechanistic Insight: The Solvent-Base Matrix

The outcome of BBPE reactions is dictated by the aggregation state of the reagents, which is controlled by the solvent.

A. Metal-Halogen Exchange (Lithiation)[1]

-

The Goal: Selective exchange of Br for Li to generate the dilithio species without touching the ethane bridge.

-

The Problem:

-Butyllithium ( -

Solvent Effect:

-

Non-polar (Hexane/Pentane):

-BuLi exists as hexamers.[1] Reactivity is low; exchange is slow and often incomplete due to BBPE insolubility.[1] -

Polar Coordinating (THF/Ether): Solvents de-aggregate

-BuLi to tetramers or dimers.[1] This dramatically increases the rate of Halogen-Lithium Exchange (HLE).[1] -

Risk: In THF at temperatures > -60°C, the "naked" anion becomes basic enough to deprotonate the benzylic position.[1]

-

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1]

-

The Goal: Formation of C-C bonds at the aryl positions.

-

The Problem: The mono-coupled and di-coupled products are often highly insoluble rigid rods, leading to premature precipitation and incomplete conversion.[1]

-

Base Effect: Strong bases (

-BuOK) promote rapid transmetallation but can cause base-catalyzed elimination of the ethane bridge to stilbene derivatives if high temperatures are maintained.[1] Weaker inorganic bases (

Visualization: Reaction Pathway Decision Tree

The following diagram illustrates the divergence in reaction pathways based on solvent and base selection.

Figure 1: Mechanistic divergence of BBPE based on reaction conditions.[1] Green nodes indicate desired pathways; red/yellow indicate side reactions.

Detailed Protocols

Protocol A: Selective Dilithiation (Metal-Halogen Exchange)

Objective: Synthesis of 1,2-bis(4-carboxyphenyl)ethane or similar electrophile-trapped derivatives.[1] Critical Control: Solvent polarity must be high enough to solubilize BBPE but low enough to prevent benzylic attack.[1]

Materials:

-

Substrate: BBPE (1.0 eq), dried under vacuum.[1]

-

Reagent:

-Butyllithium ( -

Solvent: Anhydrous Diethyl Ether (

) or THF/Hexane (1:4 mixture).[1]

Step-by-Step:

-

Dissolution: Suspend BBPE in anhydrous

(0.1 M concentration) under Argon. Cool to -78°C .[1][2] -

Addition: Add

-BuLi dropwise over 20 minutes. -

Equilibration: Stir at -78°C for 1 hour.

-

Quench: Add the electrophile (e.g., dry

gas or DMF) at -78°C. -

Workup: Allow to warm to RT, acidify with 1M HCl, and extract.

Solvent Comparison Table:

| Solvent System | Exchange Rate | Benzylic Deprotonation Risk | Solubility of BBPE | Recommendation |

| Hexane/Pentane | Slow | Very Low | Poor | Not Recommended |

| Diethyl Ether | Fast | Low (at -78°C) | Moderate | Optimal |

| THF | Very Fast | High | Good | Use only if Et2O fails |

| Ether + TMEDA | Explosive | Very High | Good | Avoid (Promotes deprotonation) |

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of extended polyphenylene linkers.[1] Critical Control: Solubility of the intermediate and final product to prevent catalyst encapsulation.

Materials:

-

Catalyst:

(3-5 mol%).[1] -

Base:

(3.0 eq) or -

Solvent: DMF/Water (4:[1]1) or Toluene/Ethanol/Water (4:1:1).[1]

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 30 minutes. Oxygen is the enemy of Pd(0).[1]

-

Assembly: Combine BBPE, Boronic Acid (2.5 eq), and Base in the reaction vessel. Add solvent.[1][3][4][5]

-

Catalyst Addition: Add Pd catalyst last, under a counter-flow of Argon.

-

Heating: Heat to 90-100°C .

-

Workup: Pour into water. Filter the precipitate.[1][6] Wash with water, then Methanol, then Acetone.[1]

-

Why: The product is likely insoluble in all these; the washes remove salts, catalyst, and homocoupled boronic acid.

-

Troubleshooting & Optimization

Problem: Incomplete Conversion (Mono-substituted product)

-

Cause: Product precipitation coats the unreacted bromide site.[1]

-

Solution: Decrease concentration to 0.02 M. Switch solvent to 1,4-Dioxane or NMP (N-methyl-2-pyrrolidone).[1] Increase temperature to 120°C (requires sealed tube if using Dioxane).[1]

Problem: Formation of Stilbene Derivatives

-

Cause:

-hydride elimination or base-catalyzed elimination of the ethane bridge. -

Solution: This is rare with Carbonate bases.[1] If observing this, ensure you are not using alkoxide bases (

,

Problem: "Oiling Out" during Lithiation

-

Cause: Mixed aggregates of Li-species.[1]

-

Solution: Add LiBr (1.0 eq) to the reaction. LiBr breaks up aggregates and can improve the solubility of the lithiated intermediate in Ether.[1]

References

-

Solvent Effects on Lithiation: Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46.[1] Link

-

Suzuki Coupling of Rigid Linkers: Cote, A. P.; Benin, A. I.; Ockwig, N. W.; O'Keeffe, M.; Matzger, A. J.; Yaghi, O. M.[1] "Porous, Crystalline, Covalent Organic Frameworks."[1] Science, 2005 , 310, 1166-1170.[1] Link

-

Benzylic vs Aryl Lithiation: Beak, P.; Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics."[1] Accounts of Chemical Research, 1982 , 15, 306-312.[1] Link

-

Solubility in MOF Synthesis: Stock, N.; Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites."[1] Chemical Reviews, 2012 , 112, 933-969.[1] Link

Sources

- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. people.uniurb.it [people.uniurb.it]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocols for the Polymerization of 1,2-Bis(4-bromophenyl)ethane Derivatives

Executive Summary & Scientific Rationale

1,2-Bis(4-bromophenyl)ethane (BBPE) serves as a critical "break-junction" monomer in macromolecular synthesis. Unlike fully conjugated systems (e.g., stilbenes or tolanes), the saturated ethane bridge (

-

Modulate Optoelectronics: Induce hypsochromic shifts (blue-shift) in emission spectra by confining conjugation lengths.

-

Enhance Solubility: Increase chain flexibility, improving processability in organic solvents compared to rigid-rod polymers.

-

Dielectric Engineering: Reduce dielectric constants in high-performance insulators.

This guide details two field-proven polymerization routes: Suzuki-Miyaura Polycondensation (SPC) for alternating copolymers and Yamamoto Homocoupling for homopolymers. Both protocols prioritize defect minimization and molecular weight control.

Critical Pre-Polymerization Workflow: Monomer Purification

The Causality of Purity: In step-growth polymerization (Carothers equation), high molecular weight (

Protocol: Recrystallization of BBPE

-

Objective: Removal of 4-bromobibenzyl and other mono-halo impurities.

-

Solvent System: Ethanol/Toluene (80:20 v/v).

-

Procedure:

-

Dissolve crude BBPE in boiling Toluene.

-

Add hot Ethanol slowly until turbidity persists.

-

Cool slowly to room temperature, then to 4°C.

-

Filter white needles and dry under vacuum at 40°C for 24h.

-

Validation: Purity must be >99.5% by HPLC or GC-MS before proceeding.

-

Protocol A: Suzuki-Miyaura Polycondensation (SPC)

Application: Synthesis of alternating copolymers (e.g., with fluorene or phenylene derivatives). Mechanism: Pd(0)-catalyzed cross-coupling between aryl halides and aryl boronates.[1]

Materials & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| 1,2-Bis(4-bromophenyl)ethane | Monomer A | 1.00 | Must be strictly 1:1 with Monomer B |

| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Monomer B | 1.00 | Common co-monomer for solubility |

| Pd(PPh | Catalyst | 0.01-0.03 | Air sensitive; add in glovebox if possible |

| K | Base | 5.00 | Activates the boronate species |

| Aliquat 336 | Phase Transfer | 0.05 | Essential for biphasic kinetics |

| Toluene | Solvent | N/A | Degassed, Anhydrous |

Step-by-Step Methodology

-

Schlenk Setup: Flame-dry a 2-neck Schlenk flask and cycle with Argon (3x).

-

Reagent Loading: Add Monomer A, Monomer B, and Aliquat 336 under Argon flow.

-

Solvent Addition: Cannulate degassed Toluene into the flask. Stir to dissolve.

-

Catalyst Addition: Add Pd(PPh

) -

Activation: Add degassed aqueous K

CO -

Polymerization: Heat to 85-90°C with vigorous stirring (essential for phase transfer) for 48-72 hours.

-

Self-Validating Step (End-Capping):

-

Why? To remove reactive Br/Boronate ends that cause aggregation/oxidation.

-

t = 48h: Add phenylboronic acid (activates Br-ends). Stir 4h.

-

t = 52h: Add bromobenzene (activates B-ends). Stir 4h.

-

-

Work-up: Precipitate into Methanol/HCl (10:1). Filter, redissolve in Chloroform, and reprecipitate in Methanol.

Visualization: Suzuki Catalytic Cycle

Caption: Catalytic cycle for the incorporation of BBPE into the polymer backbone via Pd(0) mediation.

Protocol B: Yamamoto Homocoupling (Ni-Mediated)

Application: Synthesis of Poly(1,2-diphenylethane) homopolymers. Mechanism: Ni(0)-mediated reductive coupling of aryl dihalides.

Critical Safety Note

Ni(cod)

Materials & Stoichiometry

| Component | Equiv.[2] | Function |

| 1,2-Bis(4-bromophenyl)ethane | 1.0 | Monomer |

| Bis(1,5-cyclooctadiene)nickel(0) | 2.2-2.5 | Stoichiometric reagent (not catalytic) |

| 2,2'-Bipyridine | 2.2-2.5 | Ligand (stabilizes Ni) |

| 1,5-Cyclooctadiene (COD) | 1.0 | Stabilizer/Ligand |

| DMF / Toluene (1:1) | N/A | Solvent (Dry, Oxygen-free) |

Step-by-Step Methodology

-

Catalyst Complex Formation (In Glovebox):

-

Weigh Ni(cod)

, 2,2'-Bipyridine, and COD into a Schlenk flask. -

Add dry DMF/Toluene.

-